molecular formula C13H15N3O4S B2700171 1-methyl-5-(N-methyl4-methylbenzenesulfonamido)-1H-pyrazole-4-carboxylic acid CAS No. 1017666-09-9

1-methyl-5-(N-methyl4-methylbenzenesulfonamido)-1H-pyrazole-4-carboxylic acid

Cat. No. B2700171
CAS RN: 1017666-09-9
M. Wt: 309.34
InChI Key: DGEZSNSYOBVGED-UHFFFAOYSA-N
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Description

1-methyl-5-(N-methyl4-methylbenzenesulfonamido)-1H-pyrazole-4-carboxylic acid, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic properties. MMPIP belongs to the family of pyrazole carboxylic acid derivatives and has been shown to have potential applications in the treatment of various neurological disorders.

Scientific Research Applications

Synthesis and Structural Studies

Research on compounds structurally related to 1-methyl-5-(N-methyl4-methylbenzenesulfonamido)-1H-pyrazole-4-carboxylic acid focuses on their synthesis, structural characterization, and potential applications in various fields, including chemistry and materials science. While the specific compound mentioned has not been directly studied in the available literature, closely related compounds have been synthesized and analyzed for their properties and applications.

  • Synthesis and Chemotherapy Applications : A series of compounds including derivatives with modifications to the benzenesulfonamido portion have been synthesized and tested for their efficacy in chemotherapy, particularly in treating spontaneous cancers in mice (Woolley & Hoeven, 1965).

  • Nickel Coordination Polymers : Studies on nickel coordination polymers incorporating structural analogs have shown effective adsorption properties for organic dyes, highlighting their potential use in environmental cleanup and filtration technologies (Yin et al., 2018).

  • Catalysis and Synthesis of Pyrazolidinones : Research involving N-heterocyclic carbenes derived from related compounds has led to the development of new catalytic reactions for the synthesis of pyrazolidinones, which are important in the development of pharmaceuticals and agrochemicals (Chan & Scheidt, 2008).

  • Innovative Synthesis Techniques : The development of new synthesis protocols using 3,4,5-trifluorobenzeneboronic acid as a catalyst in ionic liquids has been explored, offering greener and more efficient pathways for creating pyrazole derivatives (Sridhar & Perumal, 2005).

  • Aminocarbonylation Reactions : Studies have utilized amino acid esters in palladium-catalyzed aminocarbonylation reactions, leading to the synthesis of carboxamide derivatives, showcasing the versatility of pyrazole-based compounds in organic synthesis (Müller et al., 2005).

properties

IUPAC Name

1-methyl-5-[methyl-(4-methylphenyl)sulfonylamino]pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)21(19,20)16(3)12-11(13(17)18)8-14-15(12)2/h4-8H,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGEZSNSYOBVGED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=C(C=NN2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(N-methyl4-methylbenzenesulfonamido)-1H-pyrazole-4-carboxylic acid

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